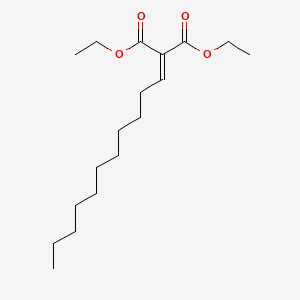

1,3-Diethyl 2-undecylidenepropanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diethyl 2-undecylidenepropanedioate (DUDP) is an organosulfur compound that has been used in a number of scientific research applications. DUDP has shown promise in a variety of areas, including as an antioxidant, as a chemical reagent, and as a catalyst.

Scientific Research Applications

Aliphatic Long-Chain Polyesters

One significant application is in the synthesis of aliphatic long-chain polyesters through olefin metathesis. For instance, self-metathesis of undecenoic acid followed by exhaustive hydrogenation yields pure eicosanedioic acid, which upon polycondensation, results in polyester with notable thermal properties (Trzaskowski et al., 2011). This research underscores the utility of diethyl derivatives in creating materials with specific physical characteristics.

Synthesis of 1,3-Dizincapropanes

The compound also plays a role in the synthesis of 1,3-dizincapropanes, where diethylborylpropane reacts with diethylzinc, leading to 1,3-bimetallic reagents. These reagents have been used to achieve 1,3-adducts in fair to good yields, demonstrating the compound's utility in complex metal-organic syntheses (Prasad et al., 1998).

Catalyst for 1,3-Diene Polymerization

Another application is found in polymer science, where diethylbis(2,2′-bipyridine)Fe/MAO serves as an extremely active catalyst for the polymerization of 1,3-dienes, indicating the compound's role in producing polymers with specific structural arrangements (Bazzini et al., 2002).

Oligonucleotide Glycoconjugates Synthesis

The synthesis of oligonucleotide glycoconjugates bearing different glycosyl groups also highlights the compound's utility in biochemical applications. This process involves stepwise aminolysis, showcasing its potential in creating bioconjugate molecules (Katajisto et al., 2004).

properties

IUPAC Name |

diethyl 2-undecylidenepropanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O4/c1-4-7-8-9-10-11-12-13-14-15-16(17(19)21-5-2)18(20)22-6-3/h15H,4-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJBXZSGPFEYDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=C(C(=O)OCC)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]but-2-ynamide](/img/structure/B2589943.png)

![N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]but-2-ynamide](/img/structure/B2589946.png)

![N-(2-methoxyphenyl)-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2589954.png)